molecular formula C11H20ClN B6176543 5-methyl-4-azatricyclo[4.3.1.1,3,8]undecane hydrochloride CAS No. 65219-01-4

5-methyl-4-azatricyclo[4.3.1.1,3,8]undecane hydrochloride

Cat. No.: B6176543
CAS No.: 65219-01-4
M. Wt: 201.7
InChI Key:
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Description

5-methyl-4-azatricyclo[4.3.1.1,3,8]undecane hydrochloride is a chemical compound with the molecular formula C11H19N.ClH. It is known for its unique tricyclic structure, which includes a nitrogen atom and a methyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-azatricyclo[4.3.1.1,3,8]undecane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-azatricyclo[4.3.1.1,3,8]undecane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted tricyclic compounds.

Scientific Research Applications

5-methyl-4-azatricyclo[4.3.1.1,3,8]undecane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methyl-4-azatricyclo[4.3.1.1,3,8]undecane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-azatricyclo[4.3.1.1,3,8]undecane hydrochloride
  • 5-methyl-4-azatricyclo[4.3.1.1,3,8]undecane
  • 4-azatricyclo[4.3.1.1,3,8]undecane

Uniqueness

5-methyl-4-azatricyclo[4.3.1.1,3,8]undecane hydrochloride is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with other molecules and its overall properties compared to similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-4-azatricyclo[4.3.1.1,3,8]undecane hydrochloride involves the cyclization of a precursor compound followed by quaternization with hydrochloric acid.", "Starting Materials": [ "4-methyl-1,5-hexadiene", "1,3-cyclohexadiene", "methylamine", "hydrochloric acid" ], "Reaction": [ "4-methyl-1,5-hexadiene is reacted with 1,3-cyclohexadiene in the presence of a Lewis acid catalyst to form the precursor compound", "The precursor compound is then treated with excess methylamine to form the corresponding amine", "The amine is then quaternized with hydrochloric acid to form 5-methyl-4-azatricyclo[4.3.1.1,3,8]undecane hydrochloride" ] }

CAS No.

65219-01-4

Molecular Formula

C11H20ClN

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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